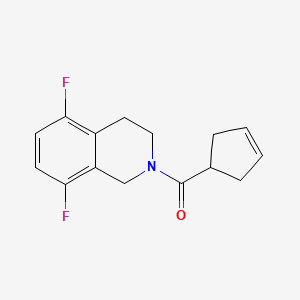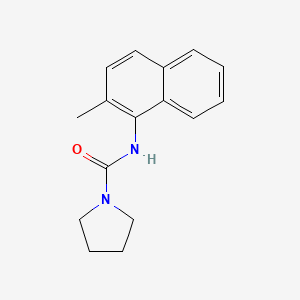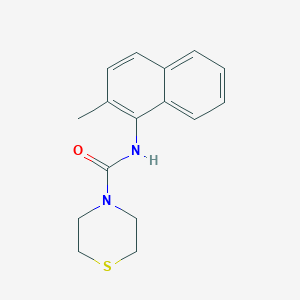
cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as DFIM, is a synthetic compound that has been studied for its potential use in scientific research.
Wirkmechanismus
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone acts as a selective inhibitor of a specific class of protein kinases known as dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). These kinases are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can affect these processes and potentially be used in the treatment of various diseases.
Biochemical and Physiological Effects:
cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can inhibit the activity of DYRKs and affect various cellular processes. In vivo studies have shown that cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can affect the growth of cancer cells and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has several advantages for use in lab experiments. It is a selective inhibitor of DYRKs, making it useful in the study of various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has some limitations, including its potential toxicity and lack of selectivity for specific DYRK isoforms.
Zukünftige Richtungen
There are several future directions for the study of cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One area of research is the development of more selective DYRK inhibitors based on the structure of cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone. Another area of research is the study of the effects of cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone on specific cellular processes and disease states. Additionally, cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone could be used in combination with other drugs to improve their efficacy in the treatment of various diseases.
Synthesemethoden
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium on carbon, sodium hydride, and trifluoroacetic acid. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit a specific class of protein kinases, making it useful in the study of various cellular processes. cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-6-14(17)12-9-18(8-7-11(12)13)15(19)10-3-1-2-4-10/h1-2,5-6,10H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHJQZCNBUTBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C=CC(=C21)F)F)C(=O)C3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,5-Dimethylthiophen-3-yl)methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B7630273.png)

![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)
![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)


![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)

